ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate
Description
Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate is a thiophene-based derivative characterized by:
- A thiophene core substituted at positions 2, 3, 4, and 3.
- Position 2: A 4-fluorobenzoyl amino group (electron-withdrawing fluorine enhances metabolic stability and binding interactions).
- Position 3: An ethyl carboxylate ester (improves lipophilicity compared to free carboxylic acids).
- Position 4: A methyl group (steric simplicity may enhance solubility).
- Position 5: A carbonyl-linked 3-(trifluoromethyl)phenyl group (trifluoromethyl increases hydrophobicity and resistance to oxidative metabolism).
This compound’s design integrates fluorinated aromatic systems and ester functionalities, making it relevant for pharmaceutical or agrochemical applications (e.g., enzyme inhibition or herbicide development).
Properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F4N2O4S/c1-3-33-22(32)17-12(2)18(20(31)28-16-6-4-5-14(11-16)23(25,26)27)34-21(17)29-19(30)13-7-9-15(24)10-8-13/h4-11H,3H2,1-2H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYIJVVPSAOLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate is a complex organic compound with potential biological activity. Understanding its pharmacological properties is essential for evaluating its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H21F3N2O5S
- Molecular Weight : 506.5 g/mol
- CAS Number : Not specified in the search results, but related compounds have been cataloged under various identifiers.
Structural Representation
The compound features multiple functional groups, including:
- A fluorobenzoyl group
- A trifluoromethylphenyl group
- A thiophenecarboxylate moiety
These structural components contribute to its potential interactions within biological systems.
Pharmacological Studies
Research into related compounds indicates potential therapeutic effects. For example, derivatives of thiophenes have been documented for their anti-inflammatory and anticancer activities.
Case Studies
- Anti-Cancer Activity : A study on a structurally similar compound demonstrated significant inhibition of tumor cell proliferation in vitro, suggesting a potential role in cancer therapy.
- Anti-Inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of thiophene derivatives, which could be relevant for this compound's biological profile.
Toxicity and Safety Profile
Limited data is available regarding the toxicity of this compound. However, structural alerts indicate that compounds with similar functionalities may require careful evaluation for safety and side effects.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H21F3N2O5S |
| Molecular Weight | 506.5 g/mol |
| Potential Activities | Anticancer, Anti-inflammatory |
| Structural Components | Fluorobenzoyl, Thiophene |
| Toxicity | Limited data available |
Comparison with Similar Compounds
Structural Analogs in Thiophene Carboxamide/Carboxylate Families
Compound A : 2-[(4-Fluorobenzoyl)Amino]-5-Methyl-4-Phenylthiophene-3-Carboxamide
- Key Differences :
- Position 4 : Phenyl group (vs. methyl in the target compound).
- Position 5 : Methyl group (vs. trifluoromethylphenyl carbonyl).
- Position 3 : Carboxamide (vs. ethyl carboxylate ester).
- Carboxamide enhances hydrophilicity, which may lower bioavailability compared to the target’s ester group.
Compound B : 2-Amino-4-Methyl-5-Phenyl-Thiophene-3-Ethylcarboxylate
- Key Differences: Position 2: Free amino group (vs. 4-fluorobenzoyl amino). Position 5: Phenyl (vs. trifluoromethylphenyl carbonyl).
- Phenyl at position 5 lacks the electron-deficient trifluoromethyl, which may decrease interaction with hydrophobic enzyme pockets.
Compound C : Ethyl 5-Acetyl-2-[(2-Chlorobenzoyl)Amino]-4-Phenylthiophene-3-Carboxylate
- Key Differences :
- Position 2 : 2-Chlorobenzoyl (vs. 4-fluorobenzoyl).
- Position 5 : Acetyl (vs. trifluoromethylphenyl carbonyl).
- Position 4 : Phenyl (vs. methyl).
- Implications :
- Chlorine at position 2 (ortho-substitution) may introduce steric hindrance compared to fluorine (para-substitution).
- Acetyl at position 5 is less electronegative than trifluoromethylphenyl, reducing metabolic stability.
Substituent Effects on Physicochemical Properties
*Estimated based on substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
